Anti-infective agent 2

Description

BenchChem offers high-quality Anti-infective agent 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-infective agent 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

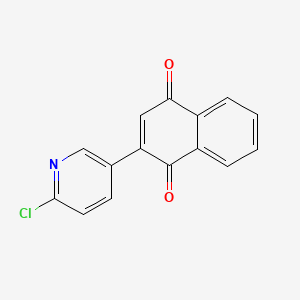

C15H8ClNO2 |

|---|---|

Molecular Weight |

269.68 g/mol |

IUPAC Name |

2-(6-chloro-3-pyridinyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C15H8ClNO2/c16-14-6-5-9(8-17-14)12-7-13(18)10-3-1-2-4-11(10)15(12)19/h1-8H |

InChI Key |

CQXWGFXLHLMTAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teixobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel antibiotic identified from a previously unculturable soil bacterium, Eleftheria terrae.[1] It represents a new class of antibiotics with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] A key feature of teixobactin is the lack of detectable resistance development in laboratory settings, making it a promising candidate in the fight against antimicrobial resistance.[3][4] This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols.

Core Mechanism of Action

Teixobactin exerts its bactericidal effect through a unique dual-pronged attack on the bacterial cell envelope.[5] It primarily inhibits cell wall synthesis by binding to essential lipid precursors, Lipid II and Lipid III.[2][6][7]

-

Lipid II is a precursor to peptidoglycan, a vital component of the bacterial cell wall.[5][6]

-

Lipid III is a precursor to wall teichoic acid, another crucial component of the cell wall in Gram-positive bacteria.[3][7]

The binding of teixobactin to these lipid precursors prevents their incorporation into the growing peptidoglycan layer, thereby halting cell wall synthesis and leading to cell lysis.[6] This mechanism is distinct from many other antibiotics, which typically target proteins.[2][6] The targets of teixobactin, Lipid II and Lipid III, are not known to be easily modified, which is believed to be the reason for the lack of observed resistance.[2]

Furthermore, the binding of teixobactin to Lipid II induces the formation of large supramolecular fibrillar structures on the bacterial membrane.[5][6] These structures sequester Lipid II, further preventing its use in cell wall synthesis, and also disrupt the integrity of the cell membrane, contributing to the potent bactericidal activity of the antibiotic.[5][6]

Signaling Pathways and Molecular Interactions

The interaction of teixobactin with its targets involves specific molecular recognition. The N-terminus of teixobactin, particularly the enduracididine residue, binds strongly to the pyrophosphate group of Lipid II.[5][8] This interaction anchors the antibiotic to the bacterial membrane. The subsequent formation of β-sheets by teixobactin molecules bound to Lipid II leads to the creation of the supramolecular structures that disrupt the membrane.[5]

Caption: Mechanism of action of Teixobactin.

Quantitative Data

The following tables summarize the in vitro activity of teixobactin and its analogues against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Teixobactin and Analogues (µg/mL)

| Organism | Teixobactin | Leu10-teixobactin | L-Chg10-teixobactin | Analogue 3 | Analogue 4 | Analogue 5 |

| Staphylococcus aureus ATCC 29213 | - | 1[9] | - | - | - | - |

| S. aureus (MRSA) ATCC 700699 | - | 1[9] | - | 32[10][11] | 2-4[10][11] | 2-4[10][11] |

| S. aureus (VISA) JKD6008 | - | 1[9] | - | - | - | - |

| S. aureus (VISA) JKD6009 | - | 0.5[9] | - | - | - | - |

| Enterococcus faecalis ATCC 29212 | - | - | 0.8[12] | - | - | - |

| E. faecalis ATCC 47077 | - | - | 0.8[12] | - | - | - |

| Enterococcus faecium (VRE) | - | - | - | 8-16[10][11] | 4[10][11] | 2-16[10][11] |

| Clostridium difficile | 0.005[13] | - | - | - | - | - |

| Bacillus anthracis | 0.02[13] | - | - | - | - | - |

Table 2: Minimum Bactericidal Concentrations (MBCs) of a Teixobactin Analogue (µg/mL)

| Organism | L-Chg10-teixobactin |

| Enterococcus faecalis ATCC 29212 | 0.8[12] |

| Enterococcus faecalis ATCC 47077 | 0.8[12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[11]

-

Preparation of Teixobactin Solution: Prepare a stock solution of the teixobactin derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plates at 37°C for 18-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the teixobactin derivative that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth and plate onto nutrient agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay

This protocol is adapted from studies on Leu10-teixobactin.[14]

-

Bacterial Culture Preparation: Inoculate a single colony of the test organism into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture into fresh MHB and incubate for 2 hours to obtain a log-phase culture. Adjust the culture to an initial inoculum of approximately 10^6 CFU/mL.

-

Drug Exposure: Add the desired concentrations of Leu10-teixobactin to the bacterial cultures. Include a drug-free control.

-

Sampling: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), remove an aliquot from each culture.

-

Plating and Incubation: Perform serial dilutions of the samples in saline and plate onto nutrient agar. Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Count the colonies on each plate to determine the CFU/mL for each time point. Construct time-kill curves by plotting the log10 CFU/mL versus time.

Caption: Workflow for a time-kill assay.

Synthesis of [R4L10]-teixobactin

The synthesis of teixobactin analogues is a complex process often involving solid-phase peptide synthesis. The following is a simplified overview of the steps involved in synthesizing [R4L10]-teixobactin, an analogue where d-Gln4 and l-allo-enduracididine10 of natural teixobactin are replaced by d-Arg4 and l-Leu10, respectively.[8]

-

Resin Swelling: Swell 2-Chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM).

-

Attachment of First Amino Acid: Attach the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the resin.

-

Peptide Chain Elongation: Sequentially add the remaining Fmoc-protected amino acids according to the desired sequence. This involves repeated cycles of Fmoc deprotection and coupling of the next amino acid.

-

Cyclization: After the linear peptide is assembled, perform an on-resin cyclization reaction.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS).

References

- 1. journals.asm.org [journals.asm.org]

- 2. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]

- 3. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biology of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Teixobactin - Wikipedia [en.wikipedia.org]

- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Static time-kill studies. [bio-protocol.org]

An In-depth Technical Guide to the Anti-infective Agent Ceftobiprole

Disclaimer: The term "Anti-infective agent 2" is a placeholder. This technical guide focuses on Ceftobiprole , a fifth-generation cephalosporin, as a representative advanced anti-infective agent.

Ceftobiprole is a broad-spectrum parenteral cephalosporin antibiotic.[1][2][3][4] It is the active moiety of the prodrug ceftobiprole medocaril.[3][5][6] This agent demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Ceftobiprole is indicated for the treatment of community-acquired bacterial pneumonia (CABP), hospital-acquired bacterial pneumonia (HABP), and acute bacterial skin and skin structure infections (ABSSSI).[7]

Chemical Structure and Physicochemical Properties

Ceftobiprole is a pyrrolidinone-3-ylidene-methyl cephalosporin.[1] Its chemical structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two key side chains that contribute to its extended spectrum of activity.[4]

Table 1: Chemical and Physicochemical Properties of Ceftobiprole

| Property | Value | Reference |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [4] |

| Chemical Formula | C₂₀H₂₂N₈O₆S₂ | [3] |

| Molar Mass | 534.57 g/mol | [3] |

| Water Solubility | 0.131 mg/mL | [5] |

| logP | -0.97 | [5] |

| pKa (Strongest Acidic) | 3.19 | [5] |

| pKa (Strongest Basic) | 0.43 | [5] |

| Hydrogen Bond Acceptors | 12 | [8] |

| Hydrogen Bond Donors | 5 | [8] |

| Rotatable Bonds | 7 | [8] |

| Topological Polar Surface Area | 256.98 Ų | [8] |

| Plasma Protein Binding | 16% | [5][6] |

| Volume of Distribution | 15.5 - 18.0 L | [5][6] |

Mechanism of Action

Like other β-lactam antibiotics, ceftobiprole's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][3][5][6] It covalently binds to and inactivates essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][3][5][6] The inhibition of these transpeptidases disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]

Ceftobiprole exhibits a high affinity for a broad range of PBPs. Notably, it has a strong binding affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key resistance determinants to other β-lactam antibiotics.[1][2][3][5] This confers its potent activity against these challenging pathogens.[1][2][3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. CN103275104B - Preparation method of ceftobiprole and ceftobiprole medocaril - Google Patents [patents.google.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. The synthesis and evaluation of 3-substituted-7-(alkylidene)cephalosporin sulfones as beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of new C-6 and C-7 substituted vinyloxyimino-penicillins and -cephalosporins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological activity of a new semisynthetic cephalosporin, CN-92,982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel cephalosporins containing a (Z)-vinyl dimethylphosphonate group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of Anti-infective Agent 2: A Technical Overview

This technical guide provides a summary of the currently available in vitro efficacy data for "Anti-infective agent 2". The information is intended for researchers, scientists, and professionals in the field of drug development to provide a concise overview of its activity against various pathogens. Due to the limited publicly available data for a compound specifically named "Anti-infective agent 2," this document focuses on the reported activities against protozoan parasites and mycobacteria.

Summary of In Vitro Efficacy Data

The known in vitro activities of Anti-infective agent 2 are summarized in the tables below. These data points provide initial insights into the compound's spectrum of activity.

Table 1: Anti-protozoal Activity of Anti-infective agent 2

| Target Organism | Assay Type | Metric | Value |

| Plasmodium falciparum | - | IC50 | 0.07 µM |

| Trypanosoma brucei rhodesiense | - | IC50 | 2.20 µM |

Table 2: Anti-mycobacterial Activity of Anti-infective agent 2

| Target Organism | Assay Type | Metric | Value |

| Mycobacterium smegmatis | Broth microdilution | MIC | 32 µg/mL |

Detailed Experimental Protocols

While the precise experimental protocols used to generate the above data for Anti-infective agent 2 are not publicly available, this section details standardized and widely accepted methodologies for determining the in vitro efficacy of anti-infective compounds against Plasmodium falciparum and Mycobacterium smegmatis. These protocols are representative of the techniques commonly employed in the field.

A common method to assess the in vitro activity of compounds against P. falciparum is the [3H]-hypoxanthine incorporation assay.[1][2] This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Experimental Workflow:

References

A Technical Guide to the Antimicrobial Resistance Potential of Ceftazidime-Avibactam

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation cephalosporin (ceftazidime) and a novel non-β-lactam β-lactamase inhibitor (avibactam).[1][2] This combination is designed to counter resistance in Gram-negative bacteria, particularly those producing β-lactamase enzymes.[3][4] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens that produce Ambler class A, class C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48-type carbapenemases.[2][5][6] However, it is not effective against metallo-β-lactamases (MBLs) from class B.[5][6] Despite its initial efficacy, resistance to ceftazidime-avibactam has emerged through various mechanisms. This guide provides a detailed overview of the agent's mechanism of action, the molecular pathways of resistance, quantitative data on resistance emergence, and the experimental protocols used to assess this potential.

Mechanism of Action

The efficacy of ceftazidime-avibactam relies on a dual-action mechanism targeting the bacterial cell wall synthesis pathway.

-

Ceftazidime: As a β-lactam antibiotic, ceftazidime mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][7] By binding to and acylating the active site of these PBPs, ceftazidime inhibits the final transpeptidation step in peptidoglycan synthesis, leading to compromised cell wall integrity, cell lysis, and bacterial death.[7]

-

Avibactam: Many resistant bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics like ceftazidime. Avibactam is a diazabicyclooctane β-lactamase inhibitor that protects ceftazidime from degradation.[5] It forms a reversible covalent adduct with the active site serine of class A, C, and some D β-lactamases, rendering them inactive.[2][7] This inhibition restores ceftazidime's ability to reach its PBP targets.[1]

Figure 1: Mechanism of action for Ceftazidime-Avibactam.

Mechanisms of Resistance

Resistance to ceftazidime-avibactam can be intrinsic, as seen in bacteria producing metallo-β-lactamases, or acquired through several key mechanisms.[5][8]

-

β-Lactamase Modifications: The most significant mechanism of acquired resistance involves mutations in the genes encoding β-lactamases, particularly KPC enzymes. Amino acid substitutions within the Ω-loop of the KPC enzyme, such as the D179Y mutation in KPC-3, can reduce avibactam's binding affinity, thereby restoring the enzyme's ability to hydrolyze ceftazidime.[5][9][10] These mutations often lead to high levels of resistance.

-

Porin Channel Mutations: Gram-negative bacteria possess outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, which regulate the influx of molecules, including antibiotics.[6] Mutations leading to the loss or reduced expression of these porin channels can decrease the intracellular concentration of ceftazidime and avibactam, contributing to reduced susceptibility.[6]

-

Efflux Pump Upregulation: Bacteria can actively transport antibiotics out of the cell using efflux pumps. Overexpression of these pumps can lower the intracellular drug concentration, contributing to resistance, often in conjunction with other mechanisms like porin loss.[7][8]

-

PBP Modifications: Although less common, mutations in the penicillin-binding proteins, the primary target of ceftazidime, can also lead to reduced binding affinity and contribute to resistance.[9]

Figure 2: Key mechanisms of resistance to Ceftazidime-Avibactam.

Data Presentation: Quantitative Assessment of Resistance

The emergence of resistance is a critical factor in the clinical utility of ceftazidime-avibactam. Quantitative data from surveillance and clinical studies provide insight into the frequency and level of resistance.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Gram-Negative Isolates

| Organism Group | Carbapenemase Type | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

|---|---|---|---|---|---|

| Carbapenem-Resistant Enterobacterales (CRE) | KPC-producing | 99.3% | ≤1 | 2 | [5],[11] |

| CRE | OXA-48-like producing | 100% | ≤1 | 2 | [5],[11] |

| CRE | NDM-producing (MBL) | Low (Intrinsic Resistance) | >8 | >8 | [5],[11] |

| Pseudomonas aeruginosa | Non-MBL | 81.7% - 88% | 0.5 | >8 | [12],[13] |

| P. aeruginosa (MDR) | Varies | 67% - 88% | - | - |[12] |

Table 2: Emergence of Resistance in Clinical Settings

| Pathogen | Resistance Driver | Setting | Resistance Rate on Therapy | Duration to Resistance | Reference(s) |

|---|---|---|---|---|---|

| K. pneumoniae | KPC-3 Ω-loop mutations | Treatment of CRE infections | 10% - 30% | 10 - 19 days | [5],[14] |

| K. pneumoniae | KPC-3 Ω-loop mutations | Treatment of CRE infections | 2% - 10% in KPC-endemic regions | 7 - 54 days |[5] |

Table 3: Mutant Prevention Concentration (MPC) Data

| Organism | Antibiotic | MIC (mg/L) | MPC (mg/L) | Reference(s) |

|---|---|---|---|---|

| P. aeruginosa PAO1 | Ceftazidime | 1 | 8 | [15] |

| P. aeruginosa PAO1 | Ceftazidime-Avibactam | 1 | 4 | [15] |

| P. aeruginosa (mutS) | Ceftazidime | 1 | 32 | [15] |

| P. aeruginosa (mutS) | Ceftazidime-Avibactam | 1 | 8 |[15] |

Experimental Protocols

Assessing the potential for antimicrobial resistance requires standardized in vitro and genomic methodologies.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13][18] Avibactam is typically maintained at a fixed concentration (e.g., 4 mg/L).[13]

-

Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][19]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[18]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16][17]

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[17][19]

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antimicrobial concentration required to prevent the growth of any single-step resistant mutants from a high-density bacterial population (≥10¹⁰ CFU).[20][21]

-

High-Density Inoculum Preparation: Grow a large volume (e.g., 500 mL) of the test organism in a suitable broth medium overnight at 37°C to reach a stationary phase.[22] Concentrate the cells by centrifugation and resuspend them in a small volume to achieve a final density of ≥10¹⁰ CFU/mL.[23]

-

Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing various concentrations of the antimicrobial agent, typically ranging from the MIC to 64x MIC or higher.[21]

-

Inoculation: Plate at least 10¹⁰ cells onto each agar plate. Ensure the inoculum is spread evenly.[21]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

-

Result Interpretation: The MPC is defined as the lowest antibiotic concentration on which no bacterial colonies are observed.[15]

Time-Kill Kinetic Assay

This assay assesses the rate and extent of bactericidal activity of an antimicrobial agent over time.[24]

-

Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium.[25]

-

Exposure: Add the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.[26]

-

Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[25][26]

-

Quantification: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[24]

Whole Genome Sequencing (WGS) for Resistance Determination

WGS provides a comprehensive method to identify all known genetic determinants of resistance in a bacterial isolate.[27][28][29]

References

- 1. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. contagionlive.com [contagionlive.com]

- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to ceftazidime-avibactam and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The primary pharmacology of ceftazidime/avibactam: resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 19. microchemlab.com [microchemlab.com]

- 20. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]

- 21. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]

- 22. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mutant Prevention Concentration as a Measure of Fluoroquinolone Potency against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. emerypharma.com [emerypharma.com]

- 25. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 26. actascientific.com [actascientific.com]

- 27. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]

- 29. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Ciprofloxacin: A Broad-Spectrum Fluoroquinolone Anti-infective Agent

Introduction

Ciprofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely used in the treatment of a variety of bacterial infections, including urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections.[3][4][5] Ciprofloxacin exhibits potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][6] Its mechanism of action, favorable pharmacokinetic profile, and clinical efficacy have established it as a critical therapeutic agent. This document provides an in-depth review of the literature on ciprofloxacin, focusing on its mechanism of action, quantitative data on its activity and pharmacokinetics, and detailed experimental protocols for its evaluation.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2]

-

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[2][3] Ciprofloxacin binds to the A subunit of DNA gyrase, preventing the resealing of the DNA strand breaks created by the enzyme during the supercoiling process.[3]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of daughter chromosomes following DNA replication.[2] Ciprofloxacin's inhibition of topoisomerase IV prevents this decatenation process, leading to an inability of the bacterial cell to divide.[2]

The inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[2][3] Ciprofloxacin exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart, which accounts for its selective toxicity.[7]

Quantitative Data

Antibacterial Spectrum: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of ciprofloxacin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for ciprofloxacin against a range of clinically relevant bacteria.

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Gram-Negative | ||

| Escherichia coli | ≤0.06 | 1 |

| Klebsiella pneumoniae | ≤0.25 | >1 |

| Pseudomonas aeruginosa | 0.5 | >1 |

| Enterobacter spp. | ≤0.25 | >1 |

| Haemophilus influenzae | <1 | <1 |

| Neisseria gonorrhoeae | <1 | <1 |

| Gram-Positive | ||

| Staphylococcus aureus (Methicillin-susceptible) | <1 | <1 |

| Staphylococcus aureus (Methicillin-resistant) | 12.5 | >12.5 |

| Streptococcus pneumoniae | >1 | >1 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data compiled from multiple sources.[5][6][8][9][10]

Pharmacokinetic and Pharmacodynamic Parameters

The clinical efficacy of ciprofloxacin is also dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which describe its absorption, distribution, metabolism, and excretion, and the relationship between drug concentration and its antibacterial effect.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Oral Bioavailability | ~70% | [1][5][7] |

| Peak Serum Concentration (500 mg oral dose) | 1.5 - 2.9 µg/mL | [5] |

| Elimination Half-life | ~4 hours | [7][11] |

| Protein Binding | 20-40% | [1][7] |

| Volume of Distribution | 2.00 - 3.04 L/kg | [7] |

| Primary Route of Excretion | Renal | [7][11] |

| Pharmacodynamics | ||

| PK/PD Target for Gram-negative bacteria (efficacy) | AUC24/MIC ≥ 125 | [12][13] |

| PK/PD Target for Gram-negative bacteria (resistance prevention) | Cmax/MIC ≥ 10 | [13] |

AUC24: Area under the concentration-time curve over 24 hours. Cmax: Maximum serum concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ciprofloxacin is a fundamental measure of its in vitro potency against a specific bacterial isolate. The two most common methods are broth microdilution and agar disk diffusion.

This method determines the MIC in a liquid medium and is considered a quantitative test.[14][15][16]

Protocol:

-

Preparation of Ciprofloxacin Stock Solution: A stock solution of ciprofloxacin is prepared by dissolving the powder in a suitable solvent (e.g., 0.1 N HCl) to a known concentration.[17]

-

Serial Dilutions: A two-fold serial dilution of the ciprofloxacin stock solution is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18][19]

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][20] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[17]

-

Inoculation: Each well of the microtiter plate containing the serially diluted ciprofloxacin is inoculated with the standardized bacterial suspension.[14] A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.[19]

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[15][16]

-

Interpretation: The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible bacterial growth (i.e., the well remains clear).[14][18]

This method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to ciprofloxacin based on the size of the zone of growth inhibition around a drug-impregnated disk.[20][21]

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.[20]

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[20][22]

-

Disk Placement: A paper disk impregnated with a standard amount of ciprofloxacin is placed on the surface of the inoculated agar plate using sterile forceps.[20][23]

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.[24]

-

Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured. This zone diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to ciprofloxacin.[21]

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of ciprofloxacin over time.[17]

Protocol:

-

Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 10⁶ CFU/mL.[25]

-

Exposure: Ciprofloxacin is added to the bacterial culture at a specified concentration (e.g., MIC, 2x MIC, 4x MIC).[26] A control culture with no antibiotic is also included.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each culture.[17][26]

-

Viable Cell Count: The collected aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).[17]

-

Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory effect of ciprofloxacin on its target enzymes.[27][28]

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by ciprofloxacin.[29]

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.[30]

-

Inhibitor Addition: Different concentrations of ciprofloxacin are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[31]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.[31]

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band with increasing concentrations of ciprofloxacin.[32]

This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes) and the inhibition of this process by ciprofloxacin.[33][34]

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, ATP, catenated DNA (kDNA), and purified topoisomerase IV enzyme.

-

Inhibitor Addition: Different concentrations of ciprofloxacin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C.

-

Reaction Termination and Electrophoresis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

-

Visualization and Analysis: Decatenated, monomeric circular DNA migrates into the gel, while the large catenated network remains in the loading well. Inhibition is observed as a decrease in the amount of decatenated DNA with increasing ciprofloxacin concentrations.[31]

Ciprofloxacin remains a cornerstone in the treatment of various bacterial infections due to its potent and broad-spectrum bactericidal activity. Its mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, provides a high degree of selective toxicity. The quantitative data on its MICs and pharmacokinetic/pharmacodynamic parameters are crucial for guiding appropriate clinical use and minimizing the development of resistance. The detailed experimental protocols described herein are fundamental for the continued evaluation of ciprofloxacin and the discovery of new anti-infective agents. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working in the field of infectious diseases.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. repub.eur.nl [repub.eur.nl]

- 13. Pharmacokinetic-pharmacodynamic analysis of ciprofloxacin in elderly Chinese patients with lower respiratory tract infections caused by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. actascientific.com [actascientific.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 22. microbenotes.com [microbenotes.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. Time-kill assays and pharmacodynamic analysis [bio-protocol.org]

- 26. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 28. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. profoldin.com [profoldin.com]

- 30. journals.asm.org [journals.asm.org]

- 31. topogen.com [topogen.com]

- 32. inspiralis.com [inspiralis.com]

- 33. topoisomerase IV assay kits [profoldin.com]

- 34. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Bacterial Cell Wall Synthesis by Anti-infective Agent 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure essential for survival and integrity, presents a prime target for antimicrobial agents. This technical guide provides a comprehensive overview of the mechanism of action for the novel beta-lactam, Anti-infective Agent 2, which disrupts the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This document details the agent's inhibitory effects, presents quantitative data on its efficacy against Staphylococcus aureus, and provides detailed protocols for key analytical experiments. Visualizations of the underlying biochemical pathways and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction: The Bacterial Cell Wall Synthesis Pathway

The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan (PG), which provides structural support and protection from osmotic lysis. The synthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.

The process begins in the cytoplasm with the synthesis of the precursor UDP-N-acetylmuramyl-pentapeptide (also known as Park's nucleotide). This precursor is then attached to a lipid carrier, undecaprenyl phosphate, at the cell membrane, forming Lipid I. The addition of N-acetylglucosamine (GlcNAc) to Lipid I by the enzyme MurG results in the formation of Lipid II. Lipid II is then translocated across the cell membrane to the periplasm.

In the final and crucial stage, Penicillin-Binding Proteins (PBPs) catalyze two key reactions:

-

Transglycosylation: The polymerization of Lipid II monomers into long glycan chains.

-

Transpeptidation: The cross-linking of these glycan chains via their peptide side chains, which gives the peptidoglycan its strength and rigidity.

This intricate and essential pathway is an ideal target for antimicrobial intervention.

Mechanism of Action of Anti-infective Agent 2

Anti-infective Agent 2 is a beta-lactam antibiotic that exerts its bactericidal effect by targeting the final stage of peptidoglycan synthesis. The core of its mechanism lies in the structural similarity between its beta-lactam ring and the D-alanyl-D-alanine moiety of the peptidoglycan precursor's peptide side chain.

This molecular mimicry allows Anti-infective Agent 2 to bind to the active site of Penicillin-Binding Proteins (PBPs), specifically inhibiting their transpeptidase activity. The agent forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This reaction is effectively irreversible and inactivates the enzyme.

By inhibiting the transpeptidase function of PBPs, Anti-infective Agent 2 prevents the formation of peptide cross-links between the glycan chains. This disruption leads to a mechanically weak cell wall that cannot withstand the high internal osmotic pressure of the bacterial cell. As the bacterium grows, it leads to cell lysis and death. Furthermore, inhibition of PBPs can trigger a futile cycle of cell wall synthesis and degradation, depleting cellular resources and contributing to the agent's lethal activity.

Quantitative Analysis of Inhibitory Effects

The efficacy of Anti-infective Agent 2 has been quantified through several standard microbiological assays. The data presented below is based on representative beta-lactam antibiotics against Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The distribution of penicillin MICs for a large sample of methicillin-susceptible S. aureus (MSSA) isolates is summarized below.

Table 1: Penicillin MIC Distribution for MSSA Isolates

| Penicillin MIC (µg/mL) | Number of Isolates (%) | Cumulative Isolates (%) |

|---|---|---|

| ≤0.06 | 31.4% | 31.4% |

| 0.12 | 3.8% | 35.2% |

| 0.25 - 16 | 64.8% | 100.0% |

Data derived from a study of 1,695 MSSA isolates. A susceptible MIC is defined as ≤0.12 µg/mL.

Inhibition of Peptidoglycan Synthesis

The direct impact of Anti-infective Agent 2 on the rate of peptidoglycan synthesis can be measured by monitoring the incorporation of radiolabeled precursors into the cell wall. The half-maximal inhibitory concentration (IC50) represents the concentration of the agent required to inhibit the synthesis process by 50%.

Table 2: IC50 of Penicillin G in a Whole-Cell Peptidoglycan Synthesis Assay

| Organism | Assay Method | Radiolabeled Substrate | IC50 (µg/mL) |

|---|---|---|---|

| Escherichia coli | Whole-Cell Incorporation | [14C]UDP-GlcNAc | 20 |

Data from a whole-cell assay using osmotically stabilized, freeze-thawed E. coli as the enzyme source.

Key Experimental Protocols

Broth Microdilution for MIC Determination

This protocol determines the MIC of Anti-infective Agent 2 against S. aureus according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

S. aureus isolate (e.g., ATCC 29213)

-

Anti-infective Agent 2 stock solution

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 morphologically similar colonies of S. aureus from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Drug Dilution:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the starting concentration of Anti-infective Agent 2 (e.g., 64 µg/mL) to well 1.

-

Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Incubate the plate at 35°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of Anti-infective Agent 2 at which there is no visible growth (turbidity) as observed from the bottom of the plate.

-

Radiolabeled Precursor Incorporation Assay

This assay directly measures the rate of peptidoglycan synthesis by quantifying the incorporation of a radiolabeled precursor into the cell wall polymer.

Materials:

-

Osmotically stabilized S. aureus cells (prepared in sorbitol buffer)

-

[¹⁴C]UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

Anti-infective Agent 2

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

8% Sodium Dodecyl Sulfate (SDS)

-

Mixed cellulose ester membrane filters (0.45-µm pore size)

-

Scintillation counter and fluid

Procedure:

-

Cell Preparation:

-

Grow S. aureus to mid-exponential phase.

-

Harvest cells and wash with an ice-cold buffer containing 4% sorbitol to create osmotically stabilized cells.

-

Subject the cell suspension to a freeze-thaw cycle to permeabilize the membrane.

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing the permeabilized cells, reaction buffer, and varying concentrations of Anti-infective Agent 2 (including a no-drug control).

-

Pre-incubate the mixtures for 5 minutes at 32°C.

-

-

Initiation and Incubation:

-

Start the reaction by adding [¹⁴C]UDP-GlcNAc to each tube.

-

Incubate at 32°C for a defined period (e.g., 25 minutes) where incorporation is linear.

-

-

Stopping and Processing:

-

Stop the reaction by adding 8% SDS and heating at 90°C for 25 minutes. This lyses the cells and denatures proteins, leaving the SDS-insoluble peptidoglycan.

-

Filter the hot, SDS-insoluble material through a 0.45-µm membrane filter.

-

Wash the filter extensively to remove unincorporated radiolabel.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Anti-infective Agent 2 relative to the no-drug control.

-

Peptidoglycan Precursor Accumulation Assay

This protocol is used to detect the intracellular accumulation of the final soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, which occurs when downstream steps in the synthesis pathway are inhibited.

Materials:

-

Log-phase S. aureus culture

-

Anti-infective Agent 2 (at a high concentration, e.g., 10x MIC)

-

Sterile water

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mass Spectrometer (for confirmation)

Procedure:

-

Treatment:

-

Treat a log-phase culture of S. aureus with Anti-infective Agent 2 at 10x MIC for 45-60 minutes. An untreated culture serves as the negative control.

-

-

Extraction:

-

Rapidly harvest the bacterial cells by centrifugation.

-

Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for 10-15 minutes.

-

Centrifuge to remove cell debris and collect the supernatant containing the soluble precursors.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the elution profile at a wavelength suitable for detecting nucleotides (e.g., 262 nm).

-

Compare the chromatogram of the treated sample to the untreated control. A significant increase in the peak corresponding to UDP-MurNAc-pentapeptide indicates inhibition of the later, membrane-bound stages of cell wall synthesis.

-

-

Confirmation:

-

Collect the peak of interest and confirm its identity as UDP-MurNAc-pentapeptide using mass spectrometry.

-

Conclusion

Anti-infective Agent 2 demonstrates potent bactericidal activity by specifically inhibiting the transpeptidase function of Penicillin-Binding Proteins, a critical step in bacterial cell wall biosynthesis. This targeted mechanism leads to the formation of a compromised cell wall, ultimately resulting in bacterial lysis and death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize this and similar anti-infective agents. The continued exploration of compounds that target the essential and highly conserved peptidoglycan synthesis pathway remains a cornerstone of antibacterial drug discovery.

Technical Guide: Physicochemical Properties of Exemplarazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of the solubility and stability characteristics of the novel anti-infective agent, Exemplarazole. The data presented herein is critical for understanding its developability, formulating appropriate dosage forms, and ensuring its therapeutic efficacy and safety. All experimental protocols are detailed to allow for replication and validation.

Solubility Data

The aqueous and solvent solubility of Exemplarazole was determined under various conditions to support formulation development.

Table 1: Equilibrium Solubility of Exemplarazole at 25°C

| Solvent/Medium | pH | Solubility (mg/mL) | Method |

| Deionized Water | 7.0 | 0.015 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 7.4 | 0.022 | HPLC-UV |

| 0.1 N HCl (SGF, simulated gastric fluid) | 1.2 | 1.50 | HPLC-UV |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 0.18 | HPLC-UV |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 0.45 | HPLC-UV |

| Ethanol | N/A | 15.2 | Gravimetric |

| Propylene Glycol | N/A | 8.5 | Gravimetric |

| PEG 400 | N/A | 25.0 | Gravimetric |

Stability Data

The chemical stability of Exemplarazole was assessed in both solution and solid states under various stress conditions as per ICH guidelines.

Table 2: Solution State Stability of Exemplarazole (1 mg/mL) after 7 Days

| Condition | Temperature | % Recovery | Major Degradant(s) Identified |

| 0.1 N HCl | 40°C | 85.2% | Hydrolysis product H-1 |

| Deionized Water | 40°C | 98.5% | Not significant |

| 0.1 N NaOH | 40°C | 65.7% | Hydrolysis product H-2 |

| 3% H₂O₂ (Oxidative) | 25°C | 78.1% | Oxidation product O-1 |

| Photostability (ICH Q1B, Option 2) | 25°C | 92.4% | Photodegradant P-1 |

Table 3: Solid-State Stability of Exemplarazole after 3 Months

| Condition | % Recovery | Physical Appearance |

| 40°C / 75% RH (Accelerated) | 99.1% | No change |

| 25°C / 60% RH (Long-term) | 99.8% | No change |

| 50°C (Thermal Stress) | 97.2% | Slight discoloration |

Experimental Protocols

Equilibrium Solubility Determination (HPLC-UV Method)

This protocol outlines the shake-flask method used to determine the equilibrium solubility of Exemplarazole in aqueous media.

Caption: Workflow for Equilibrium Solubility Measurement.

-

Preparation: An excess amount of solid Exemplarazole is added to vials containing the test solvent (e.g., PBS pH 7.4).

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (25°C) for 48 hours to ensure equilibrium is reached.

-

Sample Collection: After agitation, the suspension is allowed to stand, and the supernatant is carefully withdrawn.

-

Filtration: The collected supernatant is immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Quantification: The filtrate is appropriately diluted and the concentration of Exemplarazole is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve.

Solution State Stability Assessment

This protocol describes the forced degradation study to identify potential degradation pathways for Exemplarazole.

Caption: Forced Degradation Study Workflow.

-

Sample Preparation: A stock solution of Exemplarazole is prepared. This stock is then diluted into various stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and Deionized Water) to a final concentration of 1 mg/mL.

-

Incubation: Samples are stored at elevated temperatures (e.g., 40°C) to accelerate degradation. A control sample (T=0) is immediately neutralized and analyzed.

-

Time Points: Aliquots are withdrawn at predetermined time points (e.g., 2, 4, 8, 24, 48 hours, 7 days).

-

Quenching: Acidic and basic samples are neutralized to stop the degradation reaction.

-

Analysis: All samples are analyzed using a stability-indicating HPLC method, which can separate the intact drug from its degradants. Mass spectrometry (MS) is used to identify the mass of major degradants.

-

Reporting: The percentage of recovered parent drug is calculated relative to the T=0 sample.

Mechanistic Pathway Context

Understanding the mechanism of action provides context for the importance of maintaining drug stability and achieving required concentrations. Exemplarazole is a bacterial DNA gyrase inhibitor.

Caption: Exemplarazole Mechanism of Action Pathway.

Methodological & Application

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-infective Agent 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and drug discovery. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] MIC values are crucial for determining the susceptibility of bacteria to a specific antimicrobial agent and for evaluating the potency of new compounds.[4][5][6] This document provides a detailed protocol for determining the MIC of "Anti-infective agent 2" using the broth microdilution method, a widely used and accurate technique.[7]

Key Principles

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4][6][8] Each well is then inoculated with a standardized suspension of the test microorganism.[2] After an incubation period, the plates are examined for visible signs of microbial growth, typically observed as turbidity.[7] The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from established guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials

-

Anti-infective agent 2 (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (8 or 12 channels) and single-channel pipettes

-

Sterile pipette tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure

1. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

b. Suspend the colonies in sterile saline or PBS.

c. Vortex the suspension to ensure homogeneity.

d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 followed by a 1:2 dilution during inoculation.[9]

2. Preparation of Anti-infective Agent Dilutions

a. Prepare a working stock solution of Anti-infective agent 2 in CAMHB at a concentration that is twice the highest desired final concentration in the microtiter plate.

b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[8]

c. Add 100 µL of the working stock solution of Anti-infective agent 2 to the first column of wells.

d. Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8]

e. The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will be the sterility control (no bacteria).[8]

3. Inoculation

a. Within 15-30 minutes of preparing the final bacterial inoculum, inoculate each well (from column 1 to 11) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antimicrobial agent to its final concentration.

4. Incubation

a. Seal the microtiter plate with a lid or an adhesive seal to prevent evaporation.

b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6][7]

5. Reading and Interpreting Results

a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a light box can aid in visualization.

b. The MIC is the lowest concentration of Anti-infective agent 2 at which there is no visible growth.[5]

c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Quality Control

For each batch of MIC assays, it is essential to include a quality control (QC) strain with a known MIC range for the tested antimicrobial agent.[10] This ensures the accuracy and reproducibility of the results.[11] For example, S. aureus ATCC® 29213™ is a commonly used QC strain for Gram-positive bacteria.[10] The obtained MIC for the QC strain should fall within the established acceptable range.

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

| Microorganism | Anti-infective Agent 2 MIC (µg/mL) | Quality Control Range (µg/mL) | Interpretation |

| Staphylococcus aureus | 2 | 1-4 | Susceptible |

| Escherichia coli | 16 | 8-32 | Intermediate |

| Pseudomonas aeruginosa | >64 | 32-128 | Resistant |

| S. aureus ATCC® 29213™ | 2 | 1-4 | In Control |

Interpretation of MIC Values

The interpretation of MIC values as "Susceptible," "Intermediate," or "Resistant" is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[1][12][13][14] These breakpoints are specific to the antimicrobial agent and the microorganism.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Generalized Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Generalized pathway for inhibition of bacterial cell wall synthesis.

References

- 1. dickwhitereferrals.com [dickwhitereferrals.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

"Anti-infective agent 2" time-kill assay experimental procedure

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill assay is a crucial in vitro method used to assess the pharmacodynamics of an antimicrobial agent. It provides detailed information on the rate and extent of its bactericidal or bacteriostatic activity against a specific microorganism over time.[1][2] This application note provides a detailed protocol for performing a time-kill assay for a novel anti-infective agent, referred to as "Anti-infective Agent 2".

The assay involves exposing a standardized inoculum of a test microorganism to various concentrations of the antimicrobial agent and quantifying the viable cell count at specified time intervals.[1][3] The data generated is essential for characterizing the antimicrobial's concentration-dependent or time-dependent killing kinetics.[3] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2] In contrast, a bacteriostatic effect is characterized by the inhibition of further growth without a significant reduction in the initial bacterial population.[2]

Experimental Protocols

This section details the step-by-step methodology for conducting a time-kill assay.

Materials

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

"Anti-infective Agent 2" stock solution of known concentration

-

Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Sterile test tubes or flasks

-

Incubator shaker

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Agar plates for colony counting (e.g., Tryptic Soy Agar)

-

Neutralizing broth (if required to inactivate the antimicrobial agent)

-

Sterile spreaders or plating beads

Procedure

-

Inoculum Preparation:

-

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile growth medium.

-

Incubate the culture at the optimal temperature (e.g., 37°C) with agitation until it reaches the mid-logarithmic phase of growth. This is typically determined by measuring the optical density (OD) at 600 nm until it reaches a value corresponding to approximately 1-5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in fresh growth medium to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

-

-

Assay Setup:

-

Prepare a series of test tubes or flasks, each containing the appropriate volume of growth medium.

-

Add "Anti-infective Agent 2" to the tubes to achieve the desired final concentrations. These concentrations are typically based on the Minimum Inhibitory Concentration (MIC) of the agent (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[4]

-

Include a growth control tube containing only the inoculum and growth medium, without the anti-infective agent.

-

Aseptically add the prepared bacterial inoculum to each tube to reach the final concentration of ~5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all tubes at the optimal temperature with constant agitation (e.g., 150-200 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5]

-

-

Quantification of Viable Cells:

-

Immediately perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at the optimal temperature for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of "Anti-infective Agent 2" and the growth control.[6][7]

-

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of "Anti-infective Agent 2".

Table 1: Time-Kill Assay Results for "Anti-infective Agent 2" against [Test Microorganism]

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 2 | 6.30 | 5.50 | 5.20 | 4.80 | 4.10 |

| 4 | 7.10 | 5.30 | 4.60 | 3.90 | 2.90 |

| 6 | 7.90 | 5.10 | 4.10 | 3.10 | <2.00 |

| 8 | 8.50 | 4.90 | 3.50 | <2.00 | <2.00 |

| 24 | 9.20 | 4.80 | 2.80 | <2.00 | <2.00 |

Table 2: Log10 Reduction in CFU/mL at Different Time Points Compared to Time 0

| Time (hours) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |

| 2 | 0.21 | 0.49 | 0.90 | 1.58 |

| 4 | 0.41 | 1.09 | 1.80 | 2.78 |

| 6 | 0.61 | 1.59 | >3.70 | >3.68 |

| 8 | 0.81 | 2.19 | >3.70 | >3.68 |

| 24 | 0.91 | 2.89 | >3.70 | >3.68 |

Visualizations

Diagrams illustrating the experimental workflow and potential mechanisms of action can aid in understanding the process and the agent's function.

Caption: Experimental workflow for the time-kill assay.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Synergistic Action of Tazobactam ("Anti-infective agent 2") in Combination with Piperacillin (a β-Lactam Antibiotic)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to the efficacy of β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides detailed application notes and protocols for studying the synergistic relationship between the β-lactam antibiotic piperacillin and the β-lactamase inhibitor tazobactam (herein referred to as "Anti-infective agent 2"). Tazobactam's primary role is to inhibit β-lactamases, thereby protecting piperacillin from enzymatic degradation and restoring its activity against resistant bacteria.

The combination of piperacillin and tazobactam results in an antimicrobial agent with an expanded spectrum of activity that includes many β-lactamase-producing organisms. This combination is effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.

Mechanism of Action

Piperacillin, like other penicillin-class antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the terminal steps of peptidoglycan synthesis. Inhibition of PBPs leads to the cessation of cell wall synthesis, resulting in cell lysis and death.

In resistant bacteria, β-lactamase enzymes bind to piperacillin and hydrolyze its β-lactam ring before it can reach its PBP targets. Tazobactam is a penicillanic acid sulfone derivative that acts as a potent, irreversible inhibitor of a broad spectrum of plasmid- and chromosomally-mediated β-lactamases. By binding to and inactivating these enzymes, tazobactam effectively "protects" piperacillin, allowing it to reach the PBPs and exert its antibacterial effect.

Figure 1: Mechanism of synergistic action between Piperacillin and Tazobactam.

Quantitative Data

The synergy between piperacillin and tazobactam is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The addition of tazobactam typically leads to a significant reduction in the MIC of piperacillin against β-lactamase-producing strains.

Table 1: In Vitro Activity of Piperacillin and Piperacillin-Tazobactam against various bacterial isolates.

| Organism | No. of Strains | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 10 (piperacillin-resistant) | Piperacillin | >64 | >64 |

| Piperacillin-Tazobactam | 4 | 16 | ||

| Pseudomonas aeruginosa | 10 | Piperacillin | 16 | 64 |

| Piperacillin-Tazobactam | 8 | 32 | ||

| Staphylococcus aureus | 10 (β-lactamase producing) | Piperacillin | 32 | >64 |

| Piperacillin-Tazobactam | 2 | 4 |

Note: Data compiled from representative studies. Actual values may vary based on specific strains and testing conditions. Tazobactam concentration is fixed in the combination.

Table 2: Fractional Inhibitory Concentration (FIC) Index for Piperacillin-Tazobactam against β-Lactamase-Producing Bacteria.

| Bacterial Species | Strain | Piperacillin MIC (µg/mL) | Piperacillin-Tazobactam MIC (µg/mL) | FIC Index* | Interpretation |

| E. coli | ESBL-producing | 128 | 8 | 0.0625 | Synergy |

| K. pneumoniae | ESBL-producing | >256 | 16 | <0.0625 | Synergy |

| P. aeruginosa | AmpC-producing | 64 | 16 | 0.25 | Synergy |

*FIC Index is calculated as (MIC of Piperacillin in combination / MIC of Piperacillin alone). A fixed concentration of Tazobactam is used. An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.

Figure 2: Experimental workflow for the Checkerboard Synergy Assay.

Methodology:

-

Preparation of Antimicrobial Agents: Prepare stock solutions of piperacillin and tazobactam in an appropriate solvent. Perform serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Add 50 µL of the piperacillin dilutions horizontally and 50 µL of the tazobactam dilutions vertically. This creates a matrix of varying concentrations of both agents. Include wells with each agent alone as controls.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent (alone or in combination) that completely inhibits visible bacterial growth.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB Where:

-

FICA = (MIC of drug A in combination) / (MIC of drug A alone)

-

FICB = (MIC of drug B in combination) / (MIC of drug B alone)

-

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Protocol 2: Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Methodology:

-

Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.

-

Test Conditions: Prepare flasks with the following conditions:

-